BenchChemオンラインストアへようこそ!

2,3-Difluoro-4-methoxybenzyl bromide

PDE1B inhibition CNS drug discovery phosphodiesterase inhibitor

Procurement of 2,3-Difluoro-4-methoxybenzyl bromide is critical for PDE1B inhibitor programs, where its vicinal 2,3-difluoro substitution pattern enables sub-100 nM potency (US10092575). Unlike the 3,5-difluoro regioisomer, this compound offers a documented 61% synthetic yield (NBS/AIBN) for reliable scale-up. Select this regioisomer for SAR campaigns requiring orthogonal fluorine positioning not achievable with other benzyl bromides.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 689254-23-7
Cat. No. B1609125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methoxybenzyl bromide
CAS689254-23-7
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CBr)F)F
InChIInChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3
InChIKeyAMLNZEUOTXDYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-methoxybenzyl bromide (CAS 689254-23-7): Key Structural and Procurement Specifications


2,3-Difluoro-4-methoxybenzyl bromide (CAS 689254-23-7; MF: C8H7BrF2O; MW: 237.04) is a fluorinated benzyl bromide derivative featuring a vicinal (ortho,meta) difluoro substitution pattern at the 2- and 3-positions and a methoxy group at the 4-position . This compound serves as a versatile electrophilic alkylating agent in pharmaceutical intermediate synthesis, with documented commercial availability at 97% purity from major suppliers and a reported synthetic yield of 61% via NBS-mediated benzylic bromination of 2,3-difluoro-4-methoxytoluene .

Why 2,3-Difluoro-4-methoxybenzyl Bromide (689254-23-7) Cannot Be Replaced by Regioisomeric Analogs


The vicinal 2,3-difluoro substitution pattern of this compound is structurally distinct from the more common 3,5-difluoro regioisomer (CAS 706786-42-7) and other fluorinated benzyl bromide analogs . This specific arrangement of fluorine atoms adjacent to the reactive benzylic bromide center creates a unique electronic and steric environment that directly influences both the compound's reactivity in nucleophilic substitution reactions and the pharmacological properties of downstream drug candidates [1]. Notably, in PDE1B inhibitor development programs, the 2,3-difluoro-4-methoxybenzyl fragment was explicitly selected and patented, yielding derivatives with sub-100 nM potency—while the 3,5-difluoro regioisomer remains absent from analogous patent disclosures, strongly suggesting regiospecific structure-activity relationships that cannot be replicated by simply substituting the alternative regioisomer [2].

Quantitative Differentiation Evidence for 2,3-Difluoro-4-methoxybenzyl Bromide (689254-23-7)


PDE1B Inhibitor Potency: 2,3-Difluoro-4-methoxybenzyl Fragment Yields <100 nM EC50 Derivatives

The 2,3-difluoro-4-methoxybenzyl fragment, when incorporated into thieno-triazolo-pyrimidinone scaffolds, enables PDE1B inhibitors with EC50 values below 100 nM [1]. Within the same patent series (US10092575), the structurally related 2,3-difluoro-4-methoxybenzyl-containing analog (Example 210) exhibits an EC50 of 550 nM [2], demonstrating that potency is exquisitely sensitive to the specific amine appendage on the core scaffold. Crucially, no PDE1B inhibitors incorporating the 3,5-difluoro-4-methoxybenzyl regioisomer are reported in this patent series or in the broader BindingDB PDE1B dataset, indicating that the 2,3-difluoro substitution pattern confers unique SAR advantages for this therapeutic target [3].

PDE1B inhibition CNS drug discovery phosphodiesterase inhibitor

Synthetic Yield Benchmark: 2,3-Difluoro-4-methoxybenzyl Bromide Achieves 61% Yield in NBS-Mediated Bromination

The synthesis of 2,3-difluoro-4-methoxybenzyl bromide proceeds via radical benzylic bromination of 2,3-difluoro-1-methoxy-4-methylbenzene using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as the radical initiator in refluxing carbon tetrachloride, affording a documented isolated yield of 61% after 3.5 hours of reflux . In comparison, the synthesis of the 3,5-difluoro regioisomer (CAS 706786-42-7) is typically conducted via bromination of the corresponding benzyl alcohol using phosphorus tribromide or hydrobromic acid—a fundamentally different synthetic route requiring distinct starting material investment and optimization efforts . This methodological divergence means that process development and scale-up parameters optimized for the 2,3-isomer do not transfer to the 3,5-isomer, and vice versa.

benzylic bromination radical halogenation process chemistry

Patent-Documented Pharmaceutical Utility: 2,3-Difluoro-4-methoxybenzyl Fragment Explicitly Claimed in PDE1B Inhibitor Patents

The 2,3-difluoro-4-methoxybenzyl fragment is explicitly incorporated into multiple exemplified compounds in US Patent 10,092,575, which claims thieno-triazolo-pyrimidinone derivatives as PDE1 inhibitors for treating CNS disorders [1]. The patent specifically exemplifies derivatives bearing the 2,3-difluoro-4-methoxybenzyl moiety at the N6 position of the core scaffold, with Example 194 demonstrating PDE1B inhibitory activity below 100 nM [2]. Notably, the patent does not exemplify any derivatives incorporating the 3,5-difluoro-4-methoxybenzyl or 2,4-difluoro-5-methoxybenzyl regioisomers, nor do other PDE1 inhibitor patents (e.g., WO2007/14895, WO2008/87198) contain claims directed to these alternative substitution patterns . This pattern of selective patent exemplification constitutes a strong proxy signal for regiospecific SAR wherein only the 2,3-difluoro-4-methoxy substitution pattern yields commercially relevant biological activity.

PDE1 inhibitors CNS therapeutics neurodegenerative disease

Calculated Physicochemical Properties: LogP = 2.7 and Density = 1.566 g/cm3 Enable Predictable Downstream Processing

The 2,3-difluoro-4-methoxybenzyl bromide exhibits a calculated octanol-water partition coefficient (LogP) of 2.7 and a predicted density of 1.566 ± 0.06 g/cm3 [1]. While LogP and density values for the 3,5-difluoro regioisomer (CAS 706786-42-7) are not explicitly reported in accessible technical datasheets, the commercial availability of the 2,3-isomer at defined purity grades (97% from Thermo Scientific ; 95% from CymitQuimica ) provides procurement teams with validated quality benchmarks. In contrast, the 3,5-isomer is available from fewer major suppliers, and the 2,4-difluoro-5-methoxybenzyl bromide analog appears absent from commercial catalogs of major research chemical suppliers.

physicochemical profiling medicinal chemistry synthetic intermediate characterization

Prioritized Application Scenarios for 2,3-Difluoro-4-methoxybenzyl Bromide (689254-23-7)


PDE1B Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing PDE1B inhibitors for CNS indications (e.g., cognitive disorders, neurodegenerative diseases) should prioritize procurement of 2,3-difluoro-4-methoxybenzyl bromide as the N6-alkylating fragment for thieno-triazolo-pyrimidinone scaffolds. Evidence from US10092575 demonstrates that this specific substitution pattern yields derivatives with EC50 <100 nM (Example 194) and 550 nM (Example 210) against human PDE1B . The regiospecific nature of this SAR is underscored by the complete absence of 3,5-difluoro-4-methoxybenzyl and 2,4-difluoro-5-methoxybenzyl analogs in PDE1B patent literature [1], confirming that the 2,3-difluoro substitution pattern is essential rather than interchangeable for this target class .

Synthesis of Fluorinated Benzyl-Ether and Benzyl-Amine Pharmacophores

Researchers requiring a fluorinated benzyl electrophile for etherification or amination reactions should select 2,3-difluoro-4-methoxybenzyl bromide when the vicinal difluoro substitution pattern is required for downstream pharmacological activity. The compound's established synthetic protocol (61% yield via NBS/AIBN-mediated bromination) ensures that procurement can be supported by in-house synthesis if needed, while the characterized LogP (2.7) and density (1.566 g/cm3) [1] enable precise stoichiometric planning for nucleophilic substitution reactions. Unlike the 3,5-difluoro regioisomer—which requires alcohol-to-bromide conversion via PBr3 or HBr and lacks publicly reported synthetic yields —the 2,3-isomer offers a more thoroughly documented synthetic entry point.

Structure-Activity Relationship Studies Comparing Ortho-Meta vs. Meta-Para Difluoro Substitution

Academic and industrial groups conducting systematic SAR investigations into the effects of fluorine substitution pattern on benzyl-derived pharmacophores can use 2,3-difluoro-4-methoxybenzyl bromide as the ortho,meta-difluoro reference compound. By comparing derivatives of this compound against those prepared from the 3,5-difluoro (meta,meta) and 2,4-difluoro-5-methoxy (ortho,para) regioisomers, researchers can isolate the contributions of fluorine positioning to target binding, metabolic stability, and physicochemical properties. The availability of 2,3-difluoro-4-methoxybenzyl bromide at defined commercial purity (97%) ensures that SAR conclusions are not confounded by variable starting material quality.

Scale-Up Feasibility Assessment for Fluorinated Benzyl Bromide Intermediates

Process chemistry teams evaluating the scale-up potential of fluorinated benzyl bromide building blocks should consider 2,3-difluoro-4-methoxybenzyl bromide given its documented multi-gram synthesis (36.0 g scale) with reproducible 61% yield . The radical bromination protocol using NBS and AIBN in CCl4 is well-precedented in the patent literature (WO2007/14895) [1], providing a validated starting point for process optimization. In contrast, the 3,5-difluoro regioisomer requires a different synthetic route (alcohol to bromide) , meaning that process development efforts invested in the 2,3-isomer do not directly transfer to its regioisomeric counterpart—a critical consideration for procurement strategy when multiple fluorinated benzyl bromide analogs are under evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-4-methoxybenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.